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(S)-Zavondemstat

KDM4 LSD1 靶点选择性

Obtain the research-exclusive (S)-Zavondemstat, the stereochemically defined S-enantiomer of the clinical-stage KDM4 pan-inhibitor TACH101. Unlike generic KDM inhibitors or LSD1-targeting agents (e.g., GSK2879552), this compound specifically inhibits the 2-OG-dependent KDM4 family (KDM4A-D) without cross-reactivity, making it an essential mechanistic control and a differentiated tool for oncology models including CRC, TNBC, and esophageal cancer. Ensure data reproducibility by avoiding racemic mixtures.

Molecular Formula C26H29N3O3
Molecular Weight 431.5 g/mol
Cat. No. B15587887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Zavondemstat
Molecular FormulaC26H29N3O3
Molecular Weight431.5 g/mol
Structural Identifiers
InChIInChI=1S/C26H29N3O3/c1-17(2)18-4-6-20(7-5-18)29(3)21-8-9-22-19(11-13-32-25(22)14-21)15-28-24-16-27-12-10-23(24)26(30)31/h4-10,12,14,16-17,19,28H,11,13,15H2,1-3H3,(H,30,31)/t19-/m1/s1
InChIKeyNDVITLLKZQXKGU-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Zavondemstat: S-对映体与KDM4泛抑制剂采购基线概述


(S)-Zavondemstat是Zavondemstat(QC8222,TACH 101)的S-对映体 [1]。其母体化合物Zavondemstat是一种口服可用的小分子KDM4组蛋白赖氨酸去甲基化酶泛抑制剂,选择性靶向KDM4A-D亚型,对人源KDM4A-D的IC₅₀ ≤ 0.08 μM,对人源KDM4C的Kᵢ为0.52 μM 。该化合物可诱导细胞凋亡、引发S期细胞周期阻滞并减少肿瘤起始细胞群 。Zavondemstat目前处于临床1期开发阶段,用于评估其在晚期/转移性实体瘤患者中的安全性、药代动力学和抗肿瘤活性 [2]。

为何(S)-Zavondemstat不可被LSD1/KDM1A抑制剂或KDM4亚型选择性抑制剂简单替代


Zavondemstat在机制和靶点谱系上与目前临床阶段的LSD1/KDM1A抑制剂(如GSK2879552、ORY-1001、TAK-418等)存在根本性区别 [1]。LSD1抑制剂靶向的是FAD依赖性KDM1A去甲基化酶,而Zavondemstat是2-OG依赖性KDM4家族的泛抑制剂 [2]。即便在KDM4家族内,选择性抑制单一亚型(如KDM4D特异性抑制剂KDM4D-IN-3,IC₅₀ = 4.8 μM)因KDM4各亚型存在功能冗余和交叉活性而被认为无效 。此外,(S)-Zavondemstat作为特定的S-对映体,其对映体纯度可能影响生物学活性表征和实验结果的重现性,这一因素在通用型KDM抑制剂采购中容易被忽视。因此,从实验设计严谨性和结果可解释性角度出发,直接替代使用结构或机制不完全相同的化合物将显著增加数据偏差风险。

(S)-Zavondemstat差异化定量证据指南:对头对比数据与类内推断


KDM4泛抑制谱系 vs LSD1抑制剂的靶点特异性差异

Zavondemstat是KDM4泛抑制剂,与LSD1/KDM1A抑制剂在靶点机制上存在根本差异。临床阶段的LSD1抑制剂如GSK2879552、TAK-418、ORY-1001靶向FAD依赖性KDM1A,而Zavondemstat靶向2-OG依赖性KDM4家族 [1]。在同一IUPHAR/BPS Guide to Pharmacology数据库中,临床候选LSD1抑制剂的活性数据如下:CC-90011 (pIC₅₀ = 9.5,约0.32 nM),TAK-418 (pIC₅₀ = 8.5,约3.2 nM),GSK-LSD1 (pIC₅₀ = 7.8,约16 nM),ORY-1001 (pIC₅₀ = 7.7,约20 nM) [2]。Zavondemstat对KDM4C的pIC₅₀为7 (100 nM),对KDM6B的pIC₅₀为6 (1000 nM) [3]。

KDM4 LSD1 靶点选择性 表观遗传学

Zavondemstat泛KDM4抑制 vs KDM4亚型选择性抑制剂的活性对比

Zavondemstat对KDM4A-D四个亚型均具有强效抑制活性,IC₅₀值约为80 nM ,而典型KDM4亚型选择性抑制剂QC6352对KDM4各亚型的IC₅₀分别为:KDM4A 104 nM,KDM4B 56 nM,KDM4C 35 nM,KDM4D 104 nM [1]。另一个KDM4D特异性抑制剂KDM4D-IN-3的IC₅₀为4.8 μM 。由于KDM4各亚型存在功能冗余,选择性抑制单一亚型被认为无效 [2]。Zavondemstat对KDM5家族仅表现弱抑制(IC₅₀ = 140–400 nM),对KDM2、KDM3、KDM6、KDM7家族活性显著更低 。

KDM4 泛抑制剂 亚型选择性 IC₅₀

Zavondemstat体内抗肿瘤活性:多癌种异种移植模型的肿瘤生长抑制对比

在多种异种移植模型中,Zavondemstat (TACH101) 在口服耐受剂量下实现了显著的肿瘤生长控制。在结直肠癌、食管癌、胃癌、乳腺癌和淋巴瘤异种移植模型中,肿瘤生长抑制率最高可达100% 。在结直肠癌细胞系中,TACH101在MSI-H状态细胞系中表现出更高敏感性(IC₅₀ = 1–150 nM),而在MSS细胞系中敏感性较低(IC₅₀ > 10 μM)[1]。在三阴性乳腺癌MDA-MB-231细胞中,TACH101诱导凋亡的EC₅₀为0.033–0.092 μM 。

异种移植模型 肿瘤生长抑制 结直肠癌 乳腺癌 食管癌

Zavondemstat临床安全性 vs 代表性LSD1抑制剂的毒性谱对比

Zavondemstat在1期临床试验中表现出优异的耐受性特征。在6个剂量队列(最高达25 mg)的30名晚期实体瘤患者中,未达到最大耐受剂量(MTD),所有治疗相关不良事件(TRAEs)均为1级或2级,无≥3级TRAEs报告,无治疗相关严重不良事件(SAEs)或剂量限制性毒性(DLTs) [1]。最常见的TRAEs为腹泻(12%)、疲劳(7%)、食欲下降(7%)、恶心(7%)和低钠血症(7%) [2]。相比之下,LSD1抑制剂GSK2879552在1期试验中报告了3/4级血小板减少症等血液学毒性 [3]。

临床安全性 不良反应 最大耐受剂量 1期临床试验

Zavondemstat的药代动力学特征:剂量比例暴露与最小蓄积

Zavondemstat在1期临床试验中展示了明确的药代动力学特征。药物表现出剂量比例暴露曲线,半衰期约为1.5小时,且未观察到药物蓄积或仅有最小蓄积 [1]。在口服每周一次的给药方案下,23名可评估疗效的患者中,10名(44%)达到疾病稳定(SD),其中3名患者(包括去势抵抗性前列腺癌患者和平滑肌肉瘤患者)SD ≥ 6个月 [2]。

药代动力学 半衰期 剂量比例暴露 药物蓄积

(S)-对映体 vs 外消旋体的立体化学纯度差异

(S)-Zavondemstat是Zavondemstat的S-对映体 [1]。与可能含有R和S两种构型的Zavondemstat外消旋混合物不同,(S)-Zavondemstat作为单一对映体,其纯度规格通常>97% [2]。在LSD1抑制剂研究中,立体化学对效力和同源酶LSD2的选择性已有明确影响 [3]。对于KDM4抑制剂而言,立体化学纯度可能影响靶点结合模式和脱靶活性谱,但(S)-Zavondemstat与(R)-对映体的直接头对头活性对比数据目前尚未在公开文献中检索到。

对映体 立体化学纯度 手性分离 批次一致性

(S)-Zavondemstat最佳研究与工业应用场景指南


KDM4驱动的消化道肿瘤临床前研究

适用于结直肠癌、食管癌和胃癌的细胞系、患者来源类器官(PDO)和异种移植模型研究。Zavondemstat (TACH101)在结直肠癌患者来源类器官模型中显示敏感性(IC₅₀ = 0.022–0.149 µM),并在MSI-H状态细胞系中具有更高敏感性(IC₅₀ = 1–150 nM),相比MSS细胞系(IC₅₀ > 10 µM)存在约100倍差异 [1]。在结直肠癌、食管癌和胃癌异种移植模型中,肿瘤生长抑制率最高可达100% 。

KDM4泛抑制剂作为LSD1抑制剂研究的阴性/机制对照

在LSD1/KDM1A抑制剂研究中,(S)-Zavondemstat可作为关键的机制对照工具。LSD1抑制剂(如GSK2879552、ORY-1001、TAK-418)靶向FAD依赖性KDM1A,而Zavondemstat靶向2-OG依赖性KDM4家族 [1]。这一机制差异使Zavondemstat可用于验证观察到的表型是否特异性地归因于LSD1抑制,而非组蛋白去甲基化酶家族的广谱效应。

KDM4过表达肿瘤模型中的靶点验证研究

适用于KDM4过表达或扩增的肿瘤模型研究,包括三阴性乳腺癌、结直肠癌和前列腺癌 [1]。Zavondemstat在KDM4C过表达的KYSE-150细胞系中能强效提升H3K36me3水平(EC₅₀ < 0.001 µM) ,在MDA-MB-231三阴性乳腺癌细胞中诱导凋亡的EC₅₀为0.033–0.092 µM 。可用于研究KDM4驱动的转录重编程和肿瘤干细胞维持机制。

KDM4抑制剂药代动力学/药效学(PK/PD)建模与联合用药研究

作为目前唯一进入临床开发阶段的KDM4泛抑制剂,Zavondemstat拥有完整的临床前和临床1期PK数据 [1]。其剂量比例暴露特征、约1.5小时的短半衰期以及无/最小药物蓄积特性 ,使其成为PK/PD建模和联合用药方案设计的理想候选化合物。靶点结合可通过H3K9me3和H3K36me3水平的持续升高进行监测 。

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